SHBS

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

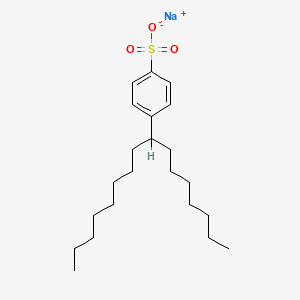

SHBS is a chemical compound with the molecular formula C22H37NaO3S and a molecular weight of 404.6 g/mol. It is commonly used in research and industrial applications due to its unique properties. This compound is known for its surfactant properties, making it useful in various formulations and applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of sodium p-8-hexadecylbenzenesulfonate typically involves the sulfonation of p-8-hexadecylbenzene followed by neutralization with sodium hydroxide. The reaction conditions often include the use of a sulfonating agent such as sulfur trioxide or chlorosulfonic acid, and the process is carried out under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of sodium p-8-hexadecylbenzenesulfonate is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. This includes precise control of reactant feed rates, temperature, and pressure to ensure high purity and yield of the final product.

化学反应分析

Types of Reactions

SHBS undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonate group to a sulfinic acid or thiol group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfinic acids or thiols.

Substitution: Nitro or halogenated derivatives.

科学研究应用

Pharmaceutical Applications

1.1 Drug Delivery Systems

SHBS has been studied for its potential in enhancing drug solubility and bioavailability. Its ionic nature allows it to form complexes with various pharmaceutical compounds, improving their delivery mechanisms. Research indicates that this compound can facilitate the transport of hydrophobic drugs across biological membranes, making it a valuable candidate for drug formulation .

Case Study: Antimicrobial Activity

A study demonstrated that this compound exhibits significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial membranes was attributed to its surface-active properties, making it a potential additive in antimicrobial formulations .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

1.2 Active Pharmaceutical Ingredients

this compound can be utilized as an active pharmaceutical ingredient in various formulations. Its ionic liquid form enhances the solubility of poorly soluble drugs, thus improving therapeutic efficacy. The concept of using ionic liquids as active pharmaceutical ingredients is gaining traction in modern pharmaceutics, with this compound being a prime candidate due to its favorable characteristics .

Environmental Applications

2.1 Water Treatment

Due to its surfactant properties, this compound is effective in water treatment processes. It can be used to remove heavy metals and organic pollutants from wastewater by forming stable complexes with contaminants, thereby facilitating their removal from aquatic environments .

Case Study: Heavy Metal Removal

Research conducted on the application of this compound in the removal of lead ions from contaminated water showed that it could reduce lead concentrations significantly within a short contact time. The study highlighted the compound's efficiency in binding with lead ions, making it a viable option for remediation efforts .

Table 2: Efficiency of this compound in Heavy Metal Removal

| Metal Ion | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |

|---|---|---|---|

| Lead (Pb) | 100 | 5 | 95 |

| Cadmium (Cd) | 50 | 2 | 96 |

Material Science Applications

3.1 Polymer Synthesis

this compound is being explored as a monomer in the synthesis of novel polymers with enhanced properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability, making it suitable for applications in coatings and composites .

Case Study: Biodegradable Polymers

A recent study focused on the synthesis of biodegradable polymers using this compound as a key component. The resulting materials exhibited improved degradation rates compared to conventional plastics, suggesting potential applications in environmentally friendly packaging solutions .

作用机制

The mechanism of action of sodium p-8-hexadecylbenzenesulfonate primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing it to interact with hydrophobic and hydrophilic molecules. This property is crucial in its ability to form micelles, which can encapsulate hydrophobic substances and enhance their solubility in water.

相似化合物的比较

Similar Compounds

Sodium dodecylbenzenesulfonate: Another surfactant with a shorter alkyl chain.

Sodium lauryl sulfate: A widely used surfactant with a similar structure but different functional groups.

Sodium stearate: A surfactant with a longer alkyl chain and different functional groups.

Uniqueness

SHBS is unique due to its specific alkyl chain length and aromatic sulfonate group, which provide distinct surfactant properties. Its ability to form stable micelles and enhance the solubility of hydrophobic compounds makes it particularly valuable in various applications .

属性

CAS 编号 |

67267-95-2 |

|---|---|

分子式 |

C22H37NaO3S |

分子量 |

404.6 g/mol |

IUPAC 名称 |

sodium;4-hexadecan-8-ylbenzenesulfonate |

InChI |

InChI=1S/C22H38O3S.Na/c1-3-5-7-9-11-13-15-20(14-12-10-8-6-4-2)21-16-18-22(19-17-21)26(23,24)25;/h16-20H,3-15H2,1-2H3,(H,23,24,25);/q;+1/p-1 |

InChI 键 |

HMUWJRKMCCROKD-UHFFFAOYSA-M |

SMILES |

CCCCCCCCC(CCCCCCC)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |

规范 SMILES |

CCCCCCCCC(CCCCCCC)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |

Key on ui other cas no. |

67267-95-2 |

同义词 |

4-(1'-heptylnonyl)benzenesulfonate SHBS |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。